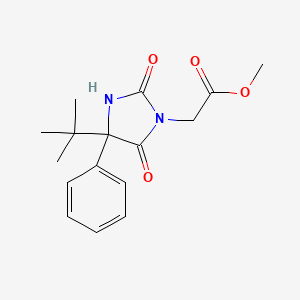![molecular formula C15H16N4O4 B4178215 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide
Übersicht
Beschreibung
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide, also known as HET0016, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its ability to inhibit the activity of a specific enzyme called 20-HETE synthase. In
Wirkmechanismus
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of 20-HETE synthase, an enzyme that catalyzes the conversion of arachidonic acid to 20-HETE. This compound competes with arachidonic acid for the active site of the enzyme, thereby preventing the biosynthesis of 20-HETE. This inhibition results in decreased vasoconstriction, decreased cell proliferation, and increased cell death.
Biochemical and Physiological Effects:
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including anti-tumor, anti-hypertensive, and neuroprotective effects. In cancer, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been reported to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In hypertension, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to decrease blood pressure by inhibiting vasoconstriction. In ischemic stroke, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been reported to reduce brain damage by decreasing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its specificity for 20-HETE synthase. This compound has been shown to selectively inhibit the activity of this enzyme without affecting other enzymes involved in the biosynthesis of eicosanoids. However, one of the limitations of using 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide. One of the directions is to explore the potential of this compound as a therapeutic agent in cancer, hypertension, and ischemic stroke. Another direction is to investigate the safety and efficacy of 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in preclinical and clinical studies. Additionally, the development of more potent and selective inhibitors of 20-HETE synthase may lead to the discovery of new drugs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke. The compound has been reported to inhibit the activity of 20-HETE synthase, an enzyme that plays a critical role in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and mitogen. By inhibiting the activity of this enzyme, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have anti-tumor, anti-hypertensive, and neuroprotective effects.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethylamino)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10-3-2-4-14(17-10)18-15(21)11-5-6-12(16-7-8-20)13(9-11)19(22)23/h2-6,9,16,20H,7-8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZBXEPUENOQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4178160.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
![N-(3-acetylphenyl)-2-[(4-tert-butylphenyl)thio]acetamide](/img/structure/B4178176.png)
![N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-chlorophenyl)benzamide](/img/structure/B4178193.png)
![ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4178194.png)
amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4178201.png)
![N-cyclohexyl-6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4178208.png)
![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4178224.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4178232.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178239.png)